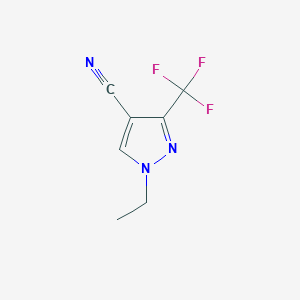![molecular formula C14H20BrNO3 B1467872 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate CAS No. 1007579-17-0](/img/structure/B1467872.png)
1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate
Descripción general
Descripción
1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate, also known as DMEBC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a carbamate ester, meaning it is composed of a carbamate group attached to an ester group. The compound has been studied for its biochemical and physiological effects, and it has been found to have a number of potential applications in the lab.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate has been studied for its potential applications in scientific research. It has been found to have a number of applications, including as a research reagent for the synthesis of various compounds, as a stabilizer for pharmaceuticals, and as a component in various catalysts. The compound has also been studied for its ability to interact with certain proteins, and it has been found to have potential applications in drug design and development.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate is not yet fully understood. However, it is known that the compound binds to certain proteins, and this binding is thought to be responsible for its biochemical and physiological effects. The compound is believed to interact with certain proteins by forming hydrogen bonds, as well as through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate have been studied extensively. It has been found to have a number of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the enzyme acetylcholinesterase, and the stimulation of the release of hormones. The compound has also been found to have potential applications in the treatment of certain diseases, including Alzheimer’s disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate in lab experiments include its low cost, its stability, and its ability to interact with certain proteins. However, there are also some limitations to using the compound in lab experiments. These include its potential to cause toxicity and its potential to interact with other compounds.
Direcciones Futuras
The future directions for research on 1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate include further studies on its biochemical and physiological effects, further studies on its potential applications in drug design and development, and further studies on its potential to interact with other compounds. Other potential future directions include studies on its potential uses in the treatment of various diseases, and studies on its potential to act as a stabilizer for pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromo-3-methylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKMEMKUFURKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

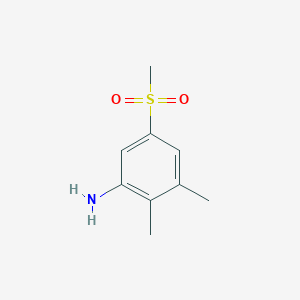
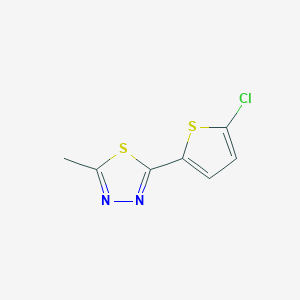
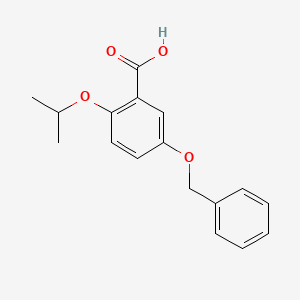
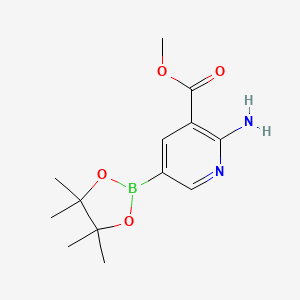
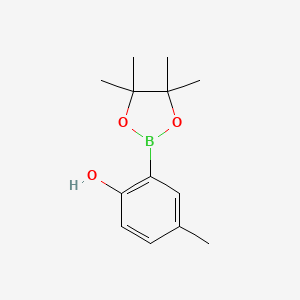
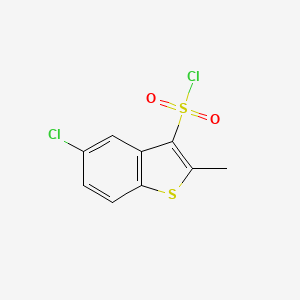

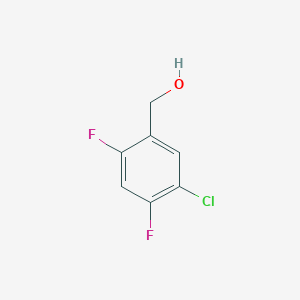
![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)


